2-Amino-1-{3-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone
Description
Properties
IUPAC Name |
2-amino-1-[3-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-17(10-13-5-3-2-4-6-13)11-14-7-8-18(12-14)15(19)9-16/h2-6,14H,7-12,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFWCBXXWVZHKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(C1)C(=O)CN)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Benzyl-Methyl-Amine Intermediate
The benzyl-methyl-amine moiety is typically prepared via nucleophilic substitution between benzyl chloride and methylamine. In a representative procedure, benzyl chloride (1.0 eq) reacts with methylamine (1.2 eq) in the presence of potassium carbonate (K₂CO₃, 2.0 eq) in acetonitrile at 60°C for 12 hours. The reaction mixture is filtered, concentrated, and purified via distillation to yield benzyl-methyl-amine (85–90% purity).
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Temperature | 60°C |
| Reaction Time | 12 hours |
| Yield | 72–78% |
Functionalization of Pyrrolidine
The pyrrolidine ring is modified at the 3-position to introduce the [(benzyl-methyl-amino)-methyl] group. A Mannich reaction is employed, where pyrrolidine (1.0 eq) reacts with formaldehyde (1.5 eq) and benzyl-methyl-amine (1.2 eq) in methanol under reflux. The product, 3-[(benzyl-methyl-amino)-methyl]-pyrrolidine, is isolated via column chromatography (silica gel, ethyl acetate/hexane 1:4).
Key Data:
-
Yield: 68–74%
-
Characterization:
Formation of the Ethanone Moiety
Chloroacetylation of Pyrrolidine
The amino-ethanone group is introduced via chloroacetylation. 3-[(Benzyl-methyl-amino)-methyl]-pyrrolidine (1.0 eq) reacts with chloroacetyl chloride (1.1 eq) in dichloromethane (DCM) at 0°C, followed by triethylamine (TEA, 2.0 eq) to neutralize HCl. The intermediate, 1-chloro-1-{3-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone, is obtained in 70–75% yield after extraction.
Optimization Notes:
Amination of Chloroethylketone
The final amination step employs aqueous ammonia (28% w/w, 5.0 eq) in tetrahydrofuran (THF) at 25°C for 24 hours. The product is purified via recrystallization (ethanol/water 3:1) to yield 2-amino-1-{3-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone as a white crystalline solid.
Reaction Metrics:
| Parameter | Value |
|---|---|
| Solvent | THF/H₂O (4:1) |
| Temperature | 25°C |
| Reaction Time | 24 hours |
| Yield | 65–70% |
Alternative Synthetic Pathways
Reductive Amination Approach
A one-pot reductive amination strategy avoids isolated intermediates. Pyrrolidine-3-carbaldehyde (1.0 eq), benzyl-methyl-amine (1.2 eq), and sodium cyanoborohydride (NaBH₃CN, 1.5 eq) react in methanol at 25°C for 48 hours. The resulting amine is subsequently acetylated using acetic anhydride (1.5 eq) to yield the target compound.
Advantages:
Solid-Phase Synthesis
Immobilized pyrrolidine on Wang resin undergoes sequential alkylation and amidation. Benzyl-methyl-amine is introduced via Mitsunobu reaction (DIAD, PPh₃), followed by on-resin acetylation. Cleavage with trifluoroacetic acid (TFA) yields the final product (purity >90% by HPLC).
Applications:
Characterization and Quality Control
Spectroscopic Analysis
Purity Assessment
Troubleshooting and Optimization
Common Challenges
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-{3-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce various amines or alcohols.
Scientific Research Applications
Potential Antidepressant Activity
Research indicates that compounds similar to 2-Amino-1-{3-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone may exhibit antidepressant properties. Studies have focused on the modulation of neurotransmitter systems, particularly serotonin and norepinephrine, which are crucial in mood regulation. The structural features of this compound suggest it could interact with these systems effectively.
Neurological Disorders
Given its structural similarity to known psychoactive agents, this compound is being investigated for potential therapeutic effects in neurological disorders such as anxiety and schizophrenia. Its ability to cross the blood-brain barrier makes it a candidate for further exploration in neuropharmacology .
Intermediate in Drug Synthesis
This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can lead to the development of new therapeutic agents with enhanced efficacy and reduced side effects.
Custom Synthesis Projects
Several chemical suppliers offer custom synthesis services for this compound, indicating its relevance in research and development settings. These services cater to pharmaceutical companies needing specific derivatives for their research projects .
Case Studies
- Antidepressant Research : A study highlighted the synthesis of similar compounds that demonstrated significant antidepressant-like effects in animal models, suggesting that this compound could be explored further for similar properties .
- Neurological Impact : Another investigation focused on the neuroprotective effects of related compounds in models of neurodegeneration, proposing that derivatives of this compound could yield beneficial outcomes in treating conditions like Alzheimer's disease .
Mechanism of Action
The mechanism by which 2-Amino-1-{3-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrolidine Ring
(a) 2-Amino-1-{2-[(benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone
- Structural Difference: The benzyl-isopropyl-amino group replaces benzyl-methyl-amino.
- However, this may lower solubility in polar solvents compared to the methyl analog .
(b) 1-{3-[1-(2-Aminoethyl)-1H-pyrazolo[3,4-b]pyrazin-3-yl]pyrrolidin-1-yl}ethanone
- Structural Difference: A pyrazolo-pyrazine ring replaces the benzyl-methyl-amino group.
- The aminoethyl side chain increases hydrogen-bonding capacity, which may enhance aqueous solubility .
Backbone Modifications
(a) 2-{3-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol
- Structural Difference: Ethanol replaces ethanone.
- Impact : The hydroxyl group enables hydrogen bonding, increasing hydrophilicity (logP reduction by ~1.5 units). This modification is advantageous for water-soluble formulations but may reduce membrane permeability .
(b) 1-(6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)ethanone
- Structural Difference : A pyridine ring and tert-butyldimethylsilyloxy (TBS) group are introduced.
- Impact: The TBS group acts as a protecting moiety, stabilizing the compound during synthesis.
Aromatic vs. Aliphatic Substituents
(a) 1-(4-Amino-1-ethyl-2-methyl-5-phenyl-1H-pyrrol-3-yl)ethanone
- Structural Difference: A phenyl-substituted pyrrole replaces the benzyl-methyl-amino-pyrrolidine.
- Impact : The phenyl group enhances aromatic interactions, favoring binding to hydrophobic pockets in proteins. The ethyl and methyl groups may reduce steric hindrance compared to the bulkier benzyl substituent .
(b) 2-Amino-1-(2-hydroxyphenyl)ethanone
- Structural Difference : A hydroxyphenyl group replaces the pyrrolidine-amine system.
- Impact: The phenolic hydroxyl group increases acidity (pKa ~8–10), enabling pH-dependent solubility. This compound is primarily used in photochemical studies rather than as a bioactive scaffold .
Physicochemical and Pharmacokinetic Properties
Biological Activity
2-Amino-1-{3-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone, also known by its CAS number 1353955-27-7, is a compound of considerable interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
The molecular formula of this compound is CHNO, with a molecular weight of approximately 247.34 g/mol. The compound features a pyrrolidine ring, which is significant in many biologically active molecules.
Antibacterial Properties
Research indicates that compounds containing a pyrrolidine moiety exhibit notable antibacterial activity. A study highlighted the effectiveness of various pyrrolidine derivatives against both Gram-positive and Gram-negative bacteria. For example, derivatives similar to this compound have shown minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Pyrrolidine Derivatives
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.0039 | S. aureus |
| Compound B | 0.025 | E. coli |
| 2-Amino-1-{3-[...]} | TBD | TBD |
Antifungal Activity
In addition to antibacterial properties, compounds with similar structures have demonstrated antifungal activity. For instance, certain pyrrolidine derivatives were tested against Candida albicans and exhibited MIC values that indicate significant antifungal potential .
Table 2: Antifungal Activity of Pyrrolidine Derivatives
| Compound | MIC (mg/mL) | Target Fungi |
|---|---|---|
| Compound C | 0.0048 | C. albicans |
| Compound D | TBD | TBD |
Study on Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of various pyrrolidine derivatives, including those structurally related to this compound. The results indicated that these compounds could effectively inhibit the growth of resistant strains such as MRSA .
Research on Structure-Activity Relationship (SAR)
Another important aspect of research focused on the structure-activity relationship (SAR) of pyrrolidine derivatives. It was found that modifications in the substituents on the pyrrolidine ring significantly impacted biological activity, suggesting that careful structural optimization could enhance efficacy against specific pathogens .
Q & A
Q. What challenges exist in achieving enantiomeric purity during synthesis, and what chiral resolution techniques are applicable?
- Methodological Answer : Racemization at the pyrrolidine nitrogen requires chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINAP-Ru complexes). Resolution via chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic kinetic resolution ensures ≥99% enantiomeric excess .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
